molecular formula C12H9ClFN B8060204 3-Chloro-5-(3-fluorophenyl)aniline

3-Chloro-5-(3-fluorophenyl)aniline

Cat. No.: B8060204
M. Wt: 221.66 g/mol
InChI Key: DOXGQDNCHSRIBT-UHFFFAOYSA-N
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Description

3-Chloro-5-(3-fluorophenyl)aniline is an aromatic amine compound characterized by the presence of a chlorine atom at the 3-position and a fluorophenyl group at the 5-position of the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(3-fluorophenyl)aniline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex aromatic compounds.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions are crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(3-fluorophenyl)aniline undergoes various types of chemical reactions, including:

    Substitution Reactions: The presence of chlorine and fluorine atoms makes the compound susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The amino group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a key reaction for synthesizing this compound.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions include various substituted aniline derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

3-Chloro-5-(3-fluorophenyl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-5-(3-fluorophenyl)aniline involves its interaction with specific molecular targets. The compound can bind to various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-5-(3-fluorophenyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-chloro-5-(3-fluorophenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFN/c13-10-4-9(6-12(15)7-10)8-2-1-3-11(14)5-8/h1-7H,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOXGQDNCHSRIBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=CC(=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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